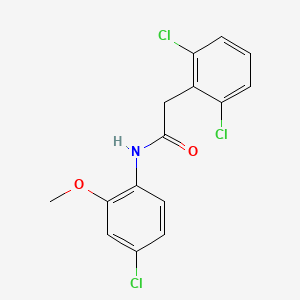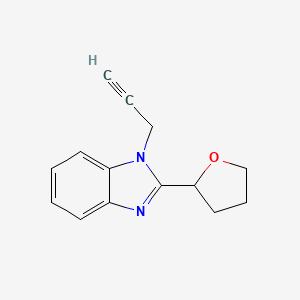
1-(4-Nitrophenyl)-3-pyrazin-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrophenylpyrazin-2-ylcarbamate , is a chemical compound with the following structure:
Structure: C11H8N4O3
It features a pyrazine ring fused with a urea moiety, and the nitro group at the para position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 1-(4-Nitrophenyl)-3-pyrazin-2-ylurea. One common method involves the reaction of 4-nitroaniline with pyrazin-2-yl isocyanate. The reaction proceeds as follows:
4-nitroaniline+pyrazin-2-yl isocyanate→this compound
Reaction Conditions: The reaction typically occurs under mild conditions, with appropriate solvents and catalysts. Isolation and purification steps yield the desired product.
Analyse Chemischer Reaktionen
1-(4-Nitrophenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions:
Reduction: It can be reduced to 1-(4-aminophenyl)-3-pyrazin-2-ylurea using reducing agents.
Substitution: The nitro group can be substituted with other functional groups.
Hydrolysis: Under acidic or basic conditions, hydrolysis of the urea bond occurs.
Common reagents include hydrazine, sodium borohydride, and various acid/base solutions. Major products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-3-pyrazin-2-ylurea finds applications in:
Medicine: It exhibits antimicrobial and antitumor properties.
Chemical Biology: Used as a probe to study enzyme inhibition.
Industry: As a starting material for the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action is context-dependent. It may involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate specific targets.
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)-3-pyrazin-2-ylurea stands out due to its unique combination of pyrazine and urea moieties. Similar compounds include other urea derivatives and nitrophenyl-substituted molecules.
Eigenschaften
Molekularformel |
C11H9N5O3 |
|---|---|
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C11H9N5O3/c17-11(15-10-7-12-5-6-13-10)14-8-1-3-9(4-2-8)16(18)19/h1-7H,(H2,13,14,15,17) |
InChI-Schlüssel |
YUFLQMJZDSRJCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=CN=C2)[N+](=O)[O-] |
Löslichkeit |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B10978639.png)
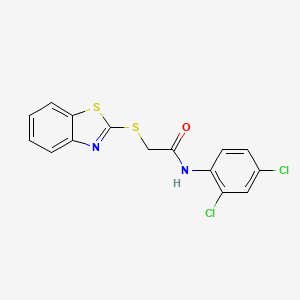
![6-Methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10978651.png)

![N-(2,5-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10978669.png)
![4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10978671.png)
![Cyclohexyl{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone](/img/structure/B10978672.png)
![1-(2,6-dimethylphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B10978677.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B10978685.png)
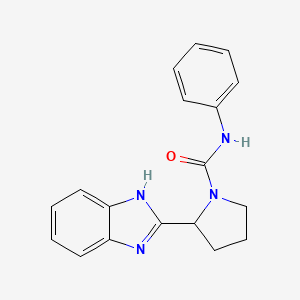
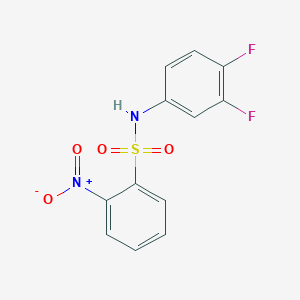
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10978706.png)
